molecular formula C12H14N2S B2971386 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 871689-46-2

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B2971386
CAS No.: 871689-46-2
M. Wt: 218.32
InChI Key: TZGZKCXQYRXQER-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine is a thiazole-derived primary amine characterized by a 1,3-thiazole core substituted with a 4-methylphenyl group at the 2-position and an ethylamine chain at the 4-position. This compound is cataloged under reference codes such as 10-F667302 (CymitQuimica) and is structurally related to bioactive thiazole derivatives with applications in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZKCXQYRXQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871689-46-2
Record name 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is carried out in ethanol at reflux temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with nucleophilic sites on proteins, altering their function and leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues

2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
  • Structure : The 4-methylphenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • Properties : The electron-withdrawing chlorine substituent enhances polarity and may improve solubility in polar solvents when compared to the methyl group. The hydrochloride salt form (CAS: 1423029-44-0) is explicitly designed for enhanced stability and bioavailability .
  • Applications : Chlorinated aryl groups are often associated with increased antimicrobial activity due to improved membrane penetration .
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine
  • Structure : The ethylamine chain is directly attached to a phenyl ring bearing a 2-methylthiazole group (CAS: 900641-34-1).
  • Synthesis : Likely synthesized via Suzuki-Miyaura coupling or similar cross-coupling methodologies, differing from the thiourea-condensation routes used for the target compound .
4-(4-Methoxyphenyl)thiazol-2-amine
  • Structure : Features a methoxy group at the 4-position of the phenyl ring and an amine at the thiazole 2-position.
  • Reported melting point: 149–151°C .
  • Applications: Methoxy-substituted thiazoles are noted for antioxidant properties, as seen in FRAP assay results for similar compounds .

Functional Comparisons

Physicochemical Properties
Property Target Compound 4-Chlorophenyl Analogue 4-Methoxyphenyl Analogue
Molecular Weight ~246.3 g/mol (estimated) 283.2 g/mol (dihydrochloride) 206.3 g/mol
Solubility Moderate (amine hydrochloride) High (salt form) Low (neutral form)
Electron Effects Electron-donating (methyl) Electron-withdrawing (Cl) Electron-donating (OCH₃)

Biological Activity

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₂S
  • CAS Number : 871689-46-2
  • SMILES Notation : CC1=CC=C(C=C1)C2=NC(=CS2)CCN

The compound features a thiazole ring with a 4-methylphenyl substitution, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can interact with nucleophilic sites on proteins, affecting their function. This interaction is crucial for its antimicrobial and anticancer properties.
  • Cell Cycle Modulation : Studies have shown that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 and G2/M phases, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity : In vitro studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, compounds similar to this compound have exhibited IC50 values indicating potent anti-proliferative activity .
CompoundCell LineIC50 (µg/mL)
This compoundMCF-7< 5
Similar Thiazole DerivativeHCT-116< 10

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study investigated the anticancer effects of thiazole derivatives, including this compound. The findings revealed significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of thiazole compounds. The study reported that derivatives similar to this compound showed promising results against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine?

The synthesis typically involves multi-step reactions starting from substituted thiazole precursors. A representative method includes:

Thiazole Core Formation : React 4-methylacetophenone with thiourea in the presence of iodine or bromine to generate the 1,3-thiazole ring .

Side-Chain Introduction : Introduce the ethanamine moiety via nucleophilic substitution or condensation. For example, reacting 2-amino-4-(4-methylphenyl)thiazole with bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Recrystallize the product using ethanol or acetonitrile to achieve >95% purity .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is recommended:

Method Key Peaks/Data Purpose
¹H/¹³C NMR δ 2.35 (s, 3H, CH₃), δ 7.25–7.70 (m, Ar-H) Confirm aromatic and methyl groups.
IR 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N) Identify amine and thiazole rings.
Mass Spec Molecular ion peak at m/z 231 (M⁺) Verify molecular weight.
X-ray Crystallographic data (e.g., C-C bond lengths) Resolve stereochemistry and packing.

Note : Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Optimization strategies include:

  • Catalyst Screening : Replace HBr with Lewis acids (e.g., ZnCl₂) to enhance bromination efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Temperature Control : Maintain reflux at 80–90°C during thiazole ring formation to minimize side products .
  • By-Product Analysis : Employ GC-MS to identify impurities (e.g., over-brominated derivatives) and adjust stoichiometry .

Q. Example Data :

Condition Yield (%) Purity (%)
HBr in DCM, 5 h reflux6288
ZnCl₂ in DMF, 3 h7894

Q. What computational methods are used to predict the biological activity of thiazole derivatives like this compound?

Molecular Docking : Simulate binding affinity to target proteins (e.g., bacterial enzymes) using AutoDock Vina. The thiazole ring shows strong π-π interactions with hydrophobic pockets .

QSAR Modeling : Develop models correlating substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. For example, electron-withdrawing groups at the 4-methylphenyl position enhance activity .

ADMET Prediction : Use SwissADME to assess lipophilicity (LogP ~2.1), indicating moderate blood-brain barrier permeability .

Q. Case Study :

  • Contradictory Data : A 2022 study reported low antibacterial activity (MIC >128 µg/mL) against S. aureus, conflicting with earlier findings (MIC = 32 µg/mL). This discrepancy may arise from differences in bacterial strain susceptibility or assay protocols (e.g., broth microdilution vs. agar diffusion) .

Q. How can environmental degradation pathways of this compound be evaluated?

Adopt methodologies from environmental chemistry frameworks :

Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-MS. Expected pathways include hydroxylation of the thiazole ring.

Biotic Degradation : Incubate with soil microbiota and monitor degradation rates using ¹⁴C-labeling. The ethanamine side chain is prone to microbial deamination .

Ecotoxicology : Assess acute toxicity in Daphnia magna (48-h EC₅₀) and bioaccumulation factors (BCF) in fish models.

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